Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

Lipophilicity Drug Design Physicochemical Property

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane (CAS 144173-16-0) is a bicyclic diamine belonging to the 3,6-diazabicyclo[3.1.0]hexane family, characterized by a fused aziridine-pyrrolidine ring system bearing a benzyl substituent at N3 and a methyl group at the bridgehead C1 position. This scaffold has been deployed as a C7-substituent in fluoroquinolone antibiotics to modulate potency, spectrum, and physicochemical properties, as exemplified in patent disclosures targeting both Gram-positive and Gram-negative pathogens.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 144173-16-0
Cat. No. B588998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
CAS144173-16-0
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESCC12CN(CC1N2)CC3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
InChIKeyUMHJOLRQIBNFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane (CAS 144173-16-0): A Conformationally Constrained Diazabicyclic Scaffold for Quinolone Antibacterial Optimization


3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane (CAS 144173-16-0) is a bicyclic diamine belonging to the 3,6-diazabicyclo[3.1.0]hexane family, characterized by a fused aziridine-pyrrolidine ring system bearing a benzyl substituent at N3 and a methyl group at the bridgehead C1 position . This scaffold has been deployed as a C7-substituent in fluoroquinolone antibiotics to modulate potency, spectrum, and physicochemical properties, as exemplified in patent disclosures targeting both Gram-positive and Gram-negative pathogens [1]. The compound serves as a key intermediate or structural probe in medicinal chemistry programs, where the bridgehead methyl group introduces an additional stereocenter and alters conformational preferences relative to the des-methyl analog .

Why Generic 3,6-Diazabicyclo[3.1.0]hexanes Cannot Replace 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane in Structure-Activity Studies


Within the 3,6-diazabicyclo[3.1.0]hexane class, subtle changes in N-substitution and bridgehead alkylation profoundly alter lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn modulate target binding, bacterial permeability, and metabolic stability . The 1-methyl group in 3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane creates a quaternary carbon center that restricts conformational freedom of the bicyclic core, a feature absent in the des-methyl analog 3-benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS 20965-15-5) [1]. Similarly, shifting the methyl group to the N6 position (CAS 144173-02-4) changes the basicity and steric environment of the secondary amine, yielding a distinct pharmacological profile [1]. These structural differences translate into quantifiable variations in physicochemical descriptors and biological activity, making direct substitution without re-optimization a high-risk strategy for procurement decisions in medicinal chemistry campaigns .

Quantitative Differentiation Guide: 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane vs. Closest Analogs


Increased Lipophilicity (LogP) Driven by Bridgehead Methylation

The computed octanol-water partition coefficient (XlogP) for 3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane is 1.2, compared to a value of approximately 1.0 for the des-methyl analog 3-benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS 20965-15-5) . This ~0.2 log unit increase, attributable to the additional bridgehead methyl group, corresponds to a roughly 1.6-fold higher lipophilicity . In the context of fluoroquinolone antibiotic design, increased lipophilicity can enhance Gram-positive bacterial cell penetration but must be balanced against higher plasma protein binding [1].

Lipophilicity Drug Design Physicochemical Property

Increased Molecular Weight and Steric Bulk at the Quaternary Bridgehead

The molecular formula C₁₂H₁₆N₂ yields a molecular weight of 188.27 g/mol for the target compound, versus 174.24 g/mol for the des-methyl analog (C₁₁H₁₄N₂) . The additional 14 Da reflects the methyl group at the C1 bridgehead, which also increases the number of heavy atoms from 13 to 14 and the molecular complexity from 177 to 222 . This quaternary center introduces greater steric demand around the aziridine nitrogen, potentially reducing metabolic N-dealkylation and altering the diastereomeric ratio in subsequent coupling reactions, as noted in quinolone C7-derivatization protocols [1].

Molecular Weight Steric Effect Conformational Restriction

Regioisomeric Methyl Placement: Bridgehead (C1) vs. N6 Methylation Defines Distinct Pharmacophoric Vectors

The patent literature on 7-(diazabicyclo)quinolones explicitly distinguishes between 1-methyl and 6-methyl regioisomers, with each producing unique antibacterial MIC profiles. For example, 9-fluoro-2,3-dihydro-3-methyl-10-(1,6-dimethyl-3,6-diazabicyclo[3.1.0]hexan-3-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid incorporates a 1,6-dimethylated diazabicycle, while other examples employ 1-methyl or 6-methyl variants separately [1]. Although MIC data for the isolated 3-benzyl-1-methyl scaffold are not publicly reported, the SAR framework demonstrates that methylation at C1 versus N6 yields non-interchangeable activity profiles against Gram-positive and Gram-negative bacteria [1].

Regioisomerism Structure-Activity Relationship Fluoroquinolone

Conserved Topological Polar Surface Area Despite Higher Molecular Weight

Both the target compound and its des-methyl analog share an identical computed topological polar surface area (TPSA) of 25.2 Ų, despite an 8% difference in molecular weight . This is because TPSA is determined by the number and type of heteroatom hydrogen bond donors/acceptors, which remain unchanged (1 HBD, 2 HBA) upon bridgehead methylation. Maintaining a low TPSA (<60 Ų) while increasing molecular weight is a favorable profile for compounds targeting intracellular or CNS-penetrant antibacterial agents, as it preserves passive membrane permeability while adding steric bulk for target selectivity [1].

Polar Surface Area Druglikeness CNS Permeability

Increased Molecular Complexity and Potential for Intellectual Property Differentiation

The computed molecular complexity score, a metric reflecting the structural intricacy of a molecule, is 222 for the target compound versus 177 for the des-methyl analog, a 25% increase . This higher complexity arises from the additional chiral center at C1 (two unspecified stereocenters vs. two in the analog, but with greater topological intricacy) and correlates with increased synthetic challenge and novelty . In patent strategies for quinolone antibiotics, introducing bridgehead substituents on the diazabicyclo framework has been used to secure composition-of-matter claims that circumvent earlier-generation scaffolds [1].

Molecular Complexity Intellectual Property Patent Landscape

Vendor-Supplied Purity Specifications Support Reproducible SAR Studies

Commercial vendors list 3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane at a specification of 95+% purity (as indicated by RGT38930 supplier information), whereas the des-methyl analog 3-benzyl-3,6-diazabicyclo[3.1.0]hexane is listed at similar purity levels . The target compound's identity is confirmed by InChIKey UMHJOLRQIBNFSJ-UHFFFAOYSA-N and SMILES N1C2CN(CC3C=CC=CC=3)CC12C, providing definitive analytical handles that distinguish it from the des-methyl analog (InChIKey ULXQPXMCODDEEP-UHFFFAOYSA-N) . Availability of defined purity and unambiguous structural identifiers reduces the risk of regioisomeric or des-methyl contamination that could confound biological assay results .

Purity Specification Analytical Data Procurement Quality

Optimal Application Scenarios for 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane Based on Evidence-Based Differentiation


Fluoroquinolone Lead Optimization Requiring Enhanced Lipophilicity for Gram-Positive Spectrum Expansion

Medicinal chemistry teams developing C7-substituted quinolones to improve anti-staphylococcal activity can leverage the 0.2-log-unit higher XlogP of 3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane over the des-methyl analog to enhance bacterial membrane permeability without increasing TPSA . The scaffold's quaternary bridgehead carbon also provides a metabolically robust attachment point less prone to oxidative demethylation .

Intellectual Property Generation via Bridgehead-Functionalized Diazabicycles

Organizations seeking to differentiate their quinolone portfolio from prior art based on unsubstituted or N-alkylated diazabicycles can utilize the 25% higher molecular complexity (complexity score 222) of the bridgehead-methylated scaffold to strengthen composition-of-matter claims and secure freedom-to-operate . The compound's distinct InChIKey (UMHJOLRQIBNFSJ-UHFFFAOYSA-N) provides a definitive structural fingerprint for patent filing .

Conformational Restriction Studies in Bicyclic Diamine SAR

Researchers investigating the impact of conformational constraint on biological activity can employ 3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane as a restricted analog, where the quaternary C1 center limits ring-flipping motions present in the des-methyl scaffold (complexity 177) . This allows deconvolution of entropic versus enthalpic contributions to target binding, as demonstrated by the class of quinolone antibacterials employing various N-alkyl diazabicyclo substituents [1].

Chemical Probe Synthesis for Bacterial Efflux Pump Substrate Profiling

The retained low TPSA (25.2 Ų) despite increased molecular weight (188.27 vs. 174.24 g/mol for des-methyl) makes this scaffold a candidate for passive permeability-dependent assays . As a building block for fluorescent or biotinylated quinolone conjugates, its higher lipophilicity (XlogP 1.2) may bias cellular accumulation patterns, enabling differential profiling of efflux-proficient versus efflux-deficient bacterial strains .

Quote Request

Request a Quote for 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.